エクイレニン

概要

説明

科学的研究の応用

Equilenin has several scientific research applications across various fields:

作用機序

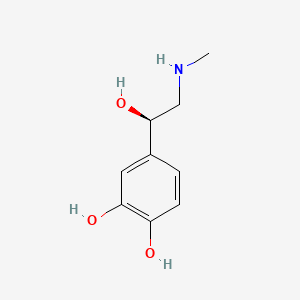

エクイレニンは、標的組織のエストロゲン受容体と相互作用することにより効果を発揮します . 受容体に結合すると、エクイレニンはDNA、RNA、特定のタンパク質の合成速度を上げます . この相互作用は、生殖機能の調節や二次性徴の維持など、さまざまな生理学的効果をもたらします .

類似化合物の比較

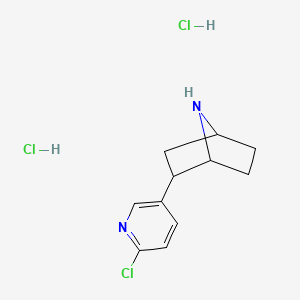

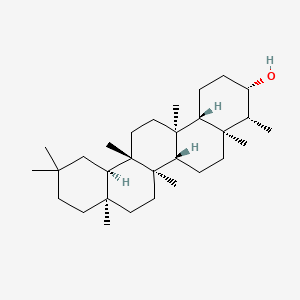

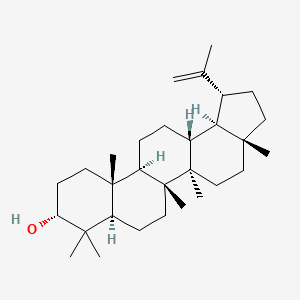

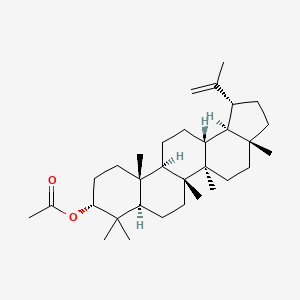

エクイレニンは、エストロンやエクイリンなどの他のステロイドエストロゲンと類似しています . それは、6位と8位に2つの二重結合を持つ独自の構造をしています . この構造の違いは、その反応性とエストロゲン活性に影響を与えます . 類似の化合物には以下が含まれます。

エストロン: B環に単一の二重結合を持つ天然に存在するエストロゲンです.

エクイリン: 一水素化されたB環を持つ別のウマエストロゲンです.

生化学分析

Biochemical Properties

Equilenin interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway leading to equilenin biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent . The precise precursors and intermediates and the stereomechanism of equine placental aromatization have not been established .

Cellular Effects

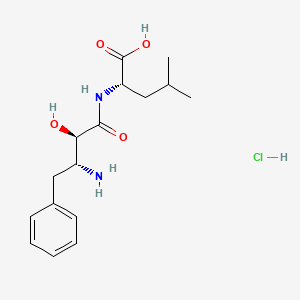

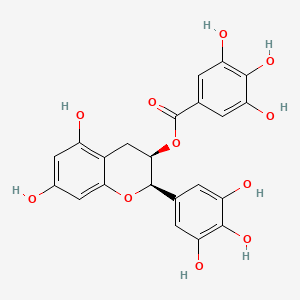

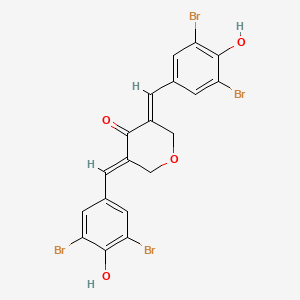

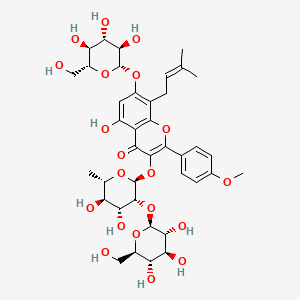

It is known that Equilenin can be metabolized to the catechol 4-hydroxyequilenin (4-OHEN) . The quinoids produced by 4-OHEN oxidation react with dC, dA, and dG to form unusual stable cyclic adducts, which have been found in human breast tumor tissue .

Molecular Mechanism

The molecular mechanism of Equilenin involves its conversion to 4-OHEN, which then undergoes oxidation to produce quinoids. These quinoids react with dC, dA, and dG to form stable cyclic adducts .

Metabolic Pathways

Equilenin is involved in unique metabolic pathways that are different from those of estrone and estradiol . The enzymes and cofactors that Equilenin interacts with are not well-established .

準備方法

化学反応の分析

エクイレニンは、酸化、還元、置換反応を含む、さまざまな種類の化学反応を受けます。これらの反応で使用される一般的な試薬と条件には以下が含まれます。

これらの反応から生成される主要な生成物には、エクイレニン-3,4-キノンとジヒドロエクイレニンが含まれます .

科学研究アプリケーション

エクイレニンは、さまざまな分野にわたるいくつかの科学研究アプリケーションを持っています。

類似化合物との比較

Equilenin is similar to other steroidal estrogens such as estrone and equilin . it is unique in its structure, having two double bonds at positions 6 and 8 . This structural difference influences its reactivity and estrogenic activity . Similar compounds include:

Estrone: A naturally occurring estrogen with a single double bond in the B ring.

Equilin: Another equine estrogen with a monohydrogenated B ring.

Equilenin’s unique structure and reactivity make it a valuable compound for research and therapeutic applications .

特性

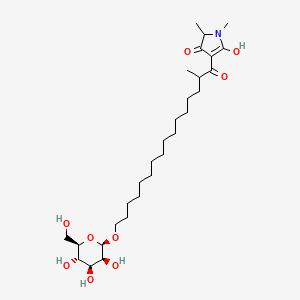

IUPAC Name |

3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859438 | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-09-9, 902274-40-2 | |

| Record name | Isoequilenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)